An In-Depth Technical Guide to tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4)
An In-Depth Technical Guide to tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (5-aminopyridin-2-yl)carbamate, a pivotal building block in modern medicinal and agrochemical research. The strategic placement of a Boc-protected amine at the 2-position and a free amine at the 5-position of the pyridine ring makes this compound a versatile intermediate for the synthesis of complex molecular architectures. This guide delves into its chemical and physical properties, provides a detailed examination of its synthesis with a focus on selective protection strategies, explores its reactivity and mechanistic pathways, and highlights its significant applications in drug discovery, including its role as a key intermediate in the synthesis of the anticoagulant drug Edoxaban. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Importance of a Differentially Protected Diaminopyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the use of selectively protected bifunctional building blocks is paramount for efficient and controlled molecular assembly. tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4) emerges as a compound of significant interest due to its unique structural features. The presence of a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a nucleophilic free amine at the 5-position of the pyridine scaffold allows for sequential and site-specific chemical modifications. This differential protection strategy is crucial for constructing complex molecules with defined regiochemistry, a fundamental requirement in the design of bioactive compounds.[1][2]
The pyridine ring itself is a privileged scaffold in medicinal chemistry, and the introduction of two amino groups with orthogonal reactivity expands its utility immensely. The Boc protecting group, known for its stability under a wide range of conditions and its facile, acid-labile removal, makes this compound particularly attractive for multi-step syntheses.[2][3] This guide will elucidate the synthesis, reactivity, and applications of this valuable synthetic intermediate, providing researchers with the necessary knowledge to leverage its potential in their scientific endeavors.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The properties of tert-butyl (5-aminopyridin-2-yl)carbamate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 220731-04-4 | [4] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [4] |
| Molecular Weight | 209.25 g/mol | [4] |
| Appearance | Off-white to tan crystalline powder | [4] |
| Purity | ≥95% (HPLC) | [4] |
| Storage Conditions | Store at ≤ -4 °C | [4] |
Synthesis and Mechanistic Insights: The Art of Selective Protection
The synthesis of tert-butyl (5-aminopyridin-2-yl)carbamate hinges on the selective mono-Boc protection of 2,5-diaminopyridine. The challenge lies in differentiating between the two amino groups on the pyridine ring. The amino group at the 2-position is generally more nucleophilic than the one at the 5-position due to electronic effects within the pyridine ring. This difference in reactivity can be exploited to achieve selective acylation.
Rationale for Selective Protection
The enhanced nucleophilicity of the 2-amino group in 2,5-diaminopyridine is a key factor enabling selective protection. This can be attributed to the resonance stabilization of the intermediate formed upon nucleophilic attack at the 2-position. The lone pair of electrons on the 2-amino group can be delocalized into the pyridine ring, stabilizing the transition state. In contrast, the 5-amino group's lone pair does not have the same degree of resonance stabilization.
Experimental Protocol: A Representative Synthesis
Materials:
-
2,5-Diaminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-diaminopyridine (1.0 eq) in anhydrous THF.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-protected product.
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford tert-butyl (5-aminopyridin-2-yl)carbamate as a solid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of tert-butyl (5-aminopyridin-2-yl)carbamate stems from the differential reactivity of its two amino functionalities. The free 5-amino group can readily participate in a variety of chemical transformations, while the Boc-protected 2-amino group remains inert until subjected to acidic deprotection conditions.
Reactions at the 5-Amino Group
The free amino group at the 5-position is a versatile handle for introducing a wide range of functional groups. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: Participation as the amine component in palladium-catalyzed cross-coupling reactions.
Deprotection of the 2-Amino Group
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane.[3] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and decarboxylates to liberate the free amine.[9]
Applications in Drug Discovery and Agrochemicals
The unique structural features of tert-butyl (5-aminopyridin-2-yl)carbamate have made it a valuable intermediate in the synthesis of a variety of biologically active molecules.[4][10]
Key Intermediate in the Synthesis of Edoxaban
A prominent example of its application is in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[3][11][12] In the synthesis of Edoxaban, the free 5-amino group of a derivative of tert-butyl (5-aminopyridin-2-yl)carbamate is acylated with a complex acid chloride, followed by a series of transformations to yield the final drug molecule. The Boc-protected 2-amino group remains intact throughout these steps and is deprotected in the final stages of the synthesis.
Agrochemical Applications
While specific examples are less documented in readily available literature, the diaminopyridine scaffold is of interest in agrochemical research. The ability to introduce diverse functionalities at the 5-position, coupled with the inherent biological activity of the pyridine ring system, makes this compound a promising starting material for the development of new herbicides, fungicides, and insecticides.[4]
Analytical Characterization
While a dedicated, peer-reviewed publication of the ¹H and ¹³C NMR spectra for tert-butyl (5-aminopyridin-2-yl)carbamate is not available, the expected spectral features can be predicted based on the analysis of similar structures.[1]
-
¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm), with their coupling patterns revealing their positions. The protons of the two amino groups would likely appear as broad singlets.
-
¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively). The carbonyl carbon of the carbamate would appear around 153-155 ppm. The carbons of the pyridine ring would resonate in the aromatic region (typically 110-160 ppm).
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (5-aminopyridin-2-yl)carbamate.
Hazard Identification
Based on available safety data for related compounds, tert-butyl (5-aminopyridin-2-yl)carbamate is expected to be harmful if swallowed and may cause skin and eye irritation.[4][8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
In case of ingestion, seek immediate medical attention.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at ≤ -4 °C is recommended to maintain its stability.[4]
Conclusion
tert-Butyl (5-aminopyridin-2-yl)carbamate stands out as a strategically designed and highly valuable building block for organic synthesis. Its differentially protected amino groups provide a versatile platform for the construction of complex molecules with precise regiochemical control. The demonstrated utility of this compound as a key intermediate in the synthesis of the anticoagulant drug Edoxaban underscores its importance in pharmaceutical research and development. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and scientists with the knowledge to effectively and safely utilize this powerful synthetic tool in their pursuit of novel chemical entities.
References
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SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
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Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
- Benltifa, M., et al. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3169.
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Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. Retrieved from [Link]
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SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
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- Google Patents. (n.d.). WO2013103973A1 - Carbamate compounds and of making and using same.
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Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
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ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved from [Link]
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